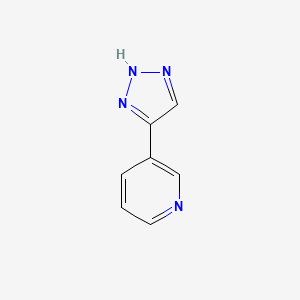

3-(1H-1,2,3-triazol-4-yl)pyridine

Vue d'ensemble

Description

3-(1H-1,2,3-Triazol-4-yl) pyridine est un composé hétérocyclique qui présente à la fois un cycle pyridine et un cycle triazoleLa formule moléculaire de 3-(1H-1,2,3-triazol-4-yl) pyridine est C7H6N4, et sa masse moléculaire est de 146,15 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de 3-(1H-1,2,3-triazol-4-yl) pyridine implique généralement la réaction de cycloaddition entre un azide et un alcyne, connue sous le nom d’approche de la « chimie click ». Une méthode courante est la réaction de cycloaddition 1,3-dipolaire de Huisgen, qui est catalysée par des ions cuivre(I). Les conditions de réaction incluent généralement l’utilisation d’un solvant tel que le diméthylsulfoxyde (DMSO) ou l’éthanol, et la réaction est effectuée à température ambiante ou à des températures légèrement plus élevées .

Méthodes de production industrielle : En milieu industriel, la production de 3-(1H-1,2,3-triazol-4-yl) pyridine peut être mise à l’échelle en optimisant les conditions de réaction afin d’assurer un rendement et une pureté élevés. Cela peut impliquer l’utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des paramètres de réaction et une sécurité accrue. La purification du produit final est généralement obtenue par des techniques de recristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : 3-(1H-1,2,3-Triazol-4-yl) pyridine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Amines ou thiols en présence d’une base telle que la triéthylamine.

Principaux produits :

Oxydation : Formation de dérivés d’acide pyridine-3-carboxylique.

Réduction : Formation de dérivés de 3-(1H-1,2,3-triazol-4-yl) pyridine avec des groupes fonctionnels réduits.

Substitution : Formation de composés triazole-pyridine substitués.

Applications De Recherche Scientifique

3-(1H-1,2,3-Triazol-4-yl) pyridine a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques aux propriétés uniques.

Biologie : Agit comme un inhibiteur de certaines enzymes, telles que les sirtuines, qui sont impliquées dans les processus de régulation cellulaire et de vieillissement.

Médecine : Enquête sur son potentiel en tant qu’agent anticancéreux en raison de sa capacité à inhiber des cibles moléculaires spécifiques.

Mécanisme D'action

Le mécanisme d’action de 3-(1H-1,2,3-triazol-4-yl) pyridine implique son interaction avec des cibles moléculaires telles que les enzymes. Par exemple, il inhibe sélectivement l’enzyme sirtuine 3 (SIRT3) en se liant à son site actif, empêchant ainsi la désacétylation des protéines cibles. Cette inhibition peut entraîner divers effets cellulaires, notamment la modulation des voies métaboliques et la régulation du stress oxydatif .

Composés similaires :

- 2-(1H-1,2,4-Triazol-3-yl) pyridine

- 3-(1H-1,2,3-Triazol-5-yl) pyridine

- 4-(1H-1,2,3-Triazol-4-yl) pyridine

Comparaison : 3-(1H-1,2,3-Triazol-4-yl) pyridine est unique en raison de la position spécifique de son cycle triazole, qui influence sa réactivité chimique et son affinité de liaison aux cibles moléculaires. Par rapport à la 2-(1H-1,2,4-triazol-3-yl) pyridine, elle présente une distribution électronique différente, conduisant à des activités biologiques distinctes. La position du cycle triazole affecte également la capacité du composé à former des complexes de coordination avec les métaux, ce qui en fait un ligand précieux en chimie de coordination .

Comparaison Avec Des Composés Similaires

- 2-(1H-1,2,4-Triazol-3-yl) pyridine

- 3-(1H-1,2,3-Triazol-5-yl) pyridine

- 4-(1H-1,2,3-Triazol-4-yl) pyridine

Comparison: 3-(1H-1,2,3-Triazol-4-yl) pyridine is unique due to its specific triazole ring position, which influences its chemical reactivity and binding affinity to molecular targets. Compared to 2-(1H-1,2,4-triazol-3-yl) pyridine, it has a different electronic distribution, leading to distinct biological activities. The position of the triazole ring also affects the compound’s ability to form coordination complexes with metals, making it a valuable ligand in coordination chemistry .

Activité Biologique

3-(1H-1,2,3-triazol-4-yl)pyridine, commonly referred to as 3-TYP, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3-TYP, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

3-TYP is characterized by a pyridine ring substituted with a 1H-1,2,3-triazole moiety. The compound can be synthesized through various methods, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a well-known "click" reaction used to generate triazole derivatives efficiently.

Mechanisms of Biological Activity

Inhibition of SIRT3 : Research indicates that 3-TYP acts as a selective inhibitor of SIRT3 (Sirtuin 3), a mitochondrial deacetylase implicated in various cellular processes including metabolism and oxidative stress response. In studies involving neuronal damage models, treatment with 3-TYP reversed protective effects mediated by SIRT3, suggesting its role in modulating mitochondrial function under stress conditions .

Anticonvulsant Properties : A study evaluated the anticonvulsant activity of compounds related to triazole-pyridine hybrids. The results showed that certain derivatives exhibited significant anticonvulsant properties in animal models, indicating potential applications for epilepsy treatment .

Antimicrobial Activity : The triazole ring is known for its broad-spectrum antimicrobial properties. Compounds containing the 1,2,3-triazole unit have demonstrated efficacy against various bacterial and fungal strains. This suggests that 3-TYP may also possess antimicrobial properties worth exploring further .

Case Study 1: Neuroprotective Effects

In a neurodegenerative model, the administration of 3-TYP resulted in significant neuroprotection against mitochondrial dysfunction. The compound was shown to mitigate neuronal damage by modulating oxidative stress pathways and enhancing mitochondrial biogenesis .

Case Study 2: Anticonvulsant Activity

In an experimental model using pentylenetetrazole (PTZ) to induce seizures, compounds derived from the triazole-pyridine framework demonstrated increased latency to seizure onset compared to control groups. Specifically, certain derivatives showed effects comparable to established anticonvulsants like ethosuximide .

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

3-(2H-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-5-9-11-10-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXFEFOIYPNBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.